molecular formula C16H13BrN4O B498060 N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866846-56-2

N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B498060
CAS RN: 866846-56-2
M. Wt: 357.2g/mol
InChI Key: SGAZBMNURNAFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . It also contains a bromophenyl group, a methyl group, and a phenyl group attached to the triazole ring. The carboxamide group is a functional group consisting of a carbonyl (C=O) and amine (NH2), which is commonly found in various drug molecules .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized for pharmacological studies . The synthesis of these compounds often involves reactions like condensation and cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Mechanism of Action

N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide binds to the N-terminal ATP-binding site of HSP90, which is critical for its function. By doing so, this compound prevents the binding of ATP to HSP90, leading to the inhibition of its function. This, in turn, leads to the degradation of various client proteins that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, this compound has also been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This compound has also been found to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its specificity towards HSP90. Unlike other compounds that target multiple proteins, this compound specifically targets HSP90, making it a valuable tool for studying the role of HSP90 in various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in scientific research. One of the most promising directions is in the development of new anti-cancer therapies. This compound has shown promising results in inhibiting the growth of various cancer cell lines, and further research could lead to the development of new cancer treatments. Another future direction is in the study of the role of HSP90 in various biological processes. This compound can be used as a valuable tool for studying the function of HSP90 and its role in various diseases and biological processes.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-bromoaniline with propargyl alcohol in the presence of a copper catalyst to yield 4-bromo-2-propynylaniline. This intermediate is then reacted with phenyl isocyanate to form the corresponding urea intermediate, which is finally cyclized with sodium azide to produce this compound.

Scientific Research Applications

N-(4-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to have various scientific research applications. One of the most notable applications is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It does so by targeting a specific protein called heat shock protein 90 (HSP90), which is essential for the growth and survival of cancer cells. This compound binds to HSP90 and prevents its function, leading to the death of cancer cells.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

N-(4-bromophenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O/c1-11-15(16(22)18-13-9-7-12(17)8-10-13)19-20-21(11)14-5-3-2-4-6-14/h2-10H,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAZBMNURNAFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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